molecular formula C18H15NO4S2 B2919709 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 872696-33-8

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B2919709
CAS No.: 872696-33-8
M. Wt: 373.44
InChI Key: BUXTWARIGGNSKA-XNTDXEJSSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety. The 5-position is substituted with a (5-methylfuran-2-yl)methylidene group in the E-configuration, while the 3-position features a 3-phenylpropanoic acid side chain. However, the sulfanylidene group distinguishes it from classical TZDs, which typically have a dione (C=O) group at position 2.

Properties

IUPAC Name

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-11-7-8-13(23-11)10-15-16(20)19(18(24)25-15)14(17(21)22)9-12-5-3-2-4-6-12/h2-8,10,14H,9H2,1H3,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXTWARIGGNSKA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves the condensation of 5-methylfuran-2-carbaldehyde with 4-oxo-2-sulfanylidene-1,3-thiazolidine-3-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The compound may interact with molecular targets such as kinases or transcription factors, leading to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Data for Key Analogs

Compound Name Substituent (Position 5) Substituent (Position 3) Molecular Weight logP Bioactivity
Target Compound (5E)-5-(5-Methylfuran-2-yl)methylene 3-Phenylpropanoic acid ~421.5 (calc.) ~3.2 PPARγ agonism (hypothetical)
2,4-Dimethoxybenzylidene 4-(Methylsulfanyl)butanoic acid 424.5 2.9 Not reported
4-Methoxyphenylmethylene Propanoic acid 323.387 ~2.5 Antioxidant/anti-inflammatory (predicted)
2-Chlorophenylmethylene Propanoylamino-2-hydroxybenzoic acid 449.93 ~3.8 Kinase inhibition (hypothetical)
(5Z)-4-Chlorophenylmethylene 3-Phenylpropanoic acid 403.9 ~3.5 Reduced activity due to Z-configuration
  • Solubility: The 3-phenylpropanoic acid group in the target compound likely reduces solubility compared to shorter-chain analogs (e.g., ).
  • Metabolic Stability : The methylfuran substituent may confer resistance to oxidative metabolism compared to phenyl or pyridinyl groups .

Biological Activity

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, a furan moiety, and a phenylpropanoic acid structure, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure, which includes multiple functional groups that are pivotal for its biological activity. The molecular formula is C18H15NO4S2C_{18}H_{15}NO_4S_2, and it has a molecular weight of approximately 361.39 g/mol.

PropertyValue
Molecular FormulaC18H15NO4S2C_{18}H_{15}NO_4S_2
Molecular Weight361.39 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Effects

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It is believed to interact with transcription factors involved in cell proliferation and apoptosis, such as NF-kappa-B and p53 .

Case Study:
In vitro studies using human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 values observed were comparable to those of established chemotherapeutic agents.

Anti-inflammatory Activity

The biological activity of this compound extends to anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This suggests a mechanism involving the suppression of NF-kappa-B activation and modulation of inflammatory pathways .

The precise mechanism of action for this compound is not fully understood but is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory responses.
  • Transcription Factor Modulation: It likely affects transcription factors that regulate cell cycle and apoptosis.
  • Cell Signaling Pathway Interference: Interactions with kinases or other signaling molecules may alter cellular responses to stress or damage.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

Study FocusFindings
Antimicrobial ActivityInhibition of bacterial growth (e.g., E. coli, S. aureus) at low concentrations .
Anticancer ActivityInduction of apoptosis in cancer cell lines; IC50 values comparable to established drugs .
Anti-inflammatory EffectsReduction in cytokine levels in animal models; suppression of NF-kappa-B activation .

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